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molecular formula C12H20N2O4 B152942 Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate CAS No. 1172623-95-8

Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate

Cat. No. B152942
M. Wt: 256.3 g/mol
InChI Key: NWNAEETYPITDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895603B2

Procedure details

An inerted vessel was charged dichloromethane (866 kg) and cooled to −20 to −10° C. Then iso-propylmagnesium chloride solution in THF (2M, 326.1 kg, 669 mol) was slowly added followed by 1-bromo-2,5-difluorobenzene (120.1 kg, 622 mol). After 2 h at this temperature, an additional charge of iso-propylmagnesium chloride in THF solution was slowly added (2M, 58.65 kg, 121 mol) and the reaction aged 1 h. Then, a drop-wise addition of a dichloromethane solution of tert-butyl (1-[methoxy(methyl)amino]-1-oxopent-4-yn-2-yl)carbamate (70.8 kg, 276 mol in 292 kg dichloromethane) was conducted over 2 h at −20 to −20° C. The mixture was then warmed to room temperature and stirred for 10 h. The reaction was then slowly reverse quenched into aqueous ammonium chloride (175.6 kg in 1550 kg of water) at 5-10° C. The solution pH was then adjusted to ˜7 by adding 68 kg of con. HCl. The layers were then separated and the aqueous extracted with dichloromethane (414 kg). The combined organics were then dried with Na2SO4, filtered, treated with activated carbon (10 kg), filtered, and concentrated to 71-141 L. A constant volume (71-141 L) vacuum distillation solvent switch to n-heptane was then performed to crystallize the product. The slurry was then cooled to 0° C. and stirred 2 h. The slurry was filtered and the cake washed with n-heptane, 2-propanol, and then water. The solids were dried under vacuum at 40-50° C. overnight to give tert-butyl [1-(2,5-difluorophenyl)-1-oxopent-4-yn-2-yl]carbamate.
Quantity
866 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
326.1 kg
Type
solvent
Reaction Step Two
Quantity
120.1 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
70.8 kg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCCl.C([Mg]Cl)(C)C.Br[C:10]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:11]=1[F:17].CON(C)[C:21](=[O:34])[CH:22]([NH:26][C:27](=[O:33])[O:28][C:29]([CH3:32])([CH3:31])[CH3:30])[CH2:23][C:24]#[CH:25]>C1COCC1>[F:17][C:11]1[CH:12]=[CH:13][C:14]([F:16])=[CH:15][C:10]=1[C:21](=[O:34])[CH:22]([NH:26][C:27](=[O:33])[O:28][C:29]([CH3:30])([CH3:32])[CH3:31])[CH2:23][C:24]#[CH:25]

Inputs

Step One
Name
Quantity
866 kg
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
326.1 kg
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
120.1 kg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
70.8 kg
Type
reactant
Smiles
CON(C(C(CC#C)NC(OC(C)(C)C)=O)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added (2M, 58.65 kg, 121 mol)
CUSTOM
Type
CUSTOM
Details
the reaction aged 1 h
Duration
1 h
WAIT
Type
WAIT
Details
was conducted over 2 h at −20 to −20° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was then slowly reverse quenched into aqueous ammonium chloride (175.6 kg in 1550 kg of water) at 5-10° C
ADDITION
Type
ADDITION
Details
by adding 68 kg of con
CUSTOM
Type
CUSTOM
Details
The layers were then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with dichloromethane (414 kg)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were then dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with activated carbon (10 kg)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 71-141 L
DISTILLATION
Type
DISTILLATION
Details
A constant volume (71-141 L) vacuum distillation solvent switch to n-heptane
CUSTOM
Type
CUSTOM
Details
to crystallize the product
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the cake washed with n-heptane, 2-propanol
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum at 40-50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)C(C(CC#C)NC(OC(C)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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